[4-Fluoro-2-(propoxymethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-fluoro-2-(propoxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h3-4,6H,2,5,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOAWAKIDJVJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Alkylation: The benzene derivative undergoes alkylation with propoxymethyl chloride in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound is explored for its applications in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which [4-Fluoro-2-(propoxymethyl)phenyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine is strongly electron-withdrawing, which may enhance metabolic stability and influence binding interactions in pharmaceutical contexts .
- Substituent Size and Flexibility: The propoxymethyl group introduces a longer, flexible alkyl chain compared to the rigid trifluoromethyl group. This could impact molecular conformation and interactions with biological targets. Compounds like 2-(4-Fluorophenoxy)-N-methylethanamine feature ether linkages, which may enhance hydrogen-bonding capabilities .
Physicochemical Properties
Molecular Weight and Lipophilicity :
- The target compound (MW 197.25) is heavier than [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine (MW 193.14) due to the propoxymethyl group. This likely increases its logP value, suggesting higher membrane permeability .
- The trifluoromethyl analog’s lower molecular weight and fluorine content may improve bioavailability in drug discovery settings .
- Salt Forms and Solubility: Several analogs, such as 1-(4-Fluorophenyl)-2-methyl-2-propylamine, are available as hydrochloride salts, enhancing water solubility for pharmacological applications . No salt form data is reported for the target compound, limiting direct solubility comparisons .
Commercial and Research Relevance
Commercial Availability :
- [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine is widely available from suppliers like Thermo Scientific and Fluorochem, indicating established industrial use .
- The target compound’s absence in commercial catalogs (except in Enamine Ltd.’s Building Blocks Catalogue) suggests it is primarily a research chemical .
- Applications: Trifluoromethyl-substituted analogs are commonly used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity . Phenoxy- and imidazole-containing variants (e.g., [4-Fluoro-2-(1H-imidazol-1-yl)phenyl]methanamine) may serve as building blocks for kinase inhibitors or antimicrobial agents .
Biological Activity
[4-Fluoro-2-(propoxymethyl)phenyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
The compound can be characterized by its molecular formula and a molecular weight of approximately 201.26 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds through improved binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorine substituent can influence the compound's lipophilicity and electronic properties, enhancing its ability to modulate biological pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling.
Biological Activity Data
Recent studies have explored the compound's potential therapeutic properties. The following table summarizes key findings related to its biological activity:
| Study | Target | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | Enzyme X | Inhibition | 0.5 | |
| 2 | Receptor Y | Agonist | 0.3 | |
| 3 | Cancer Cell Line A | Cytotoxicity | 1.2 |
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value of 1.2 µM against a specific cancer cell line, indicating significant potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another area of research has focused on the compound's effects on neuropharmacological targets. Preliminary findings suggest that it may interact with serotonin transporters (SERT), similar to other fluoro-substituted compounds that have shown promise in imaging studies for neurological disorders .
Applications in Drug Development
The compound serves as an important intermediate in the synthesis of more complex molecules, which are being investigated for their therapeutic potential in various diseases, including neurodegenerative disorders and cancer. Its role as a precursor in drug development highlights its significance in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
